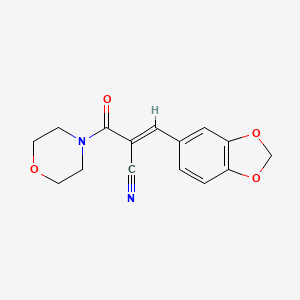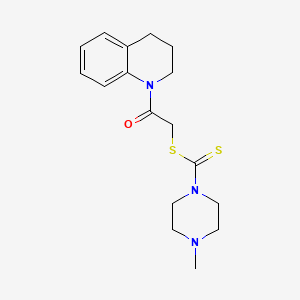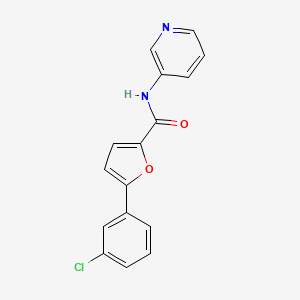
3-(1,3-benzodioxol-5-yl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-(1,3-benzodioxol-5-yl)-2-(4-morpholinylcarbonyl)acrylonitrile" is a compound that likely shares characteristics with acrylonitrile derivatives and morpholine-containing compounds. These types of compounds are of interest due to their potential for various biological activities and applications in material science.
Synthesis Analysis
The synthesis of acrylonitrile derivatives often involves reactions that introduce functional groups to acrylonitrile, leveraging its reactivity. A common method for synthesizing such derivatives involves base-catalyzed condensation reactions or nucleophilic addition reactions to the nitrile group. For example, acrylonitrile derivatives have been synthesized through reactions with phosphorus ylides, leading to a variety of fused compounds depending on the substituents used (Abdou, Ganoub, & Shaddy, 1998).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be determined using X-ray crystallography, revealing details about the spatial arrangement of atoms. For instance, the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, a related compound, has been determined, providing insights into the molecular configuration and intermolecular interactions (Dölling et al., 1991).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including cycloadditions, condensations, and substitutions, depending on their functional groups. These reactions can lead to a wide range of products with diverse structures and properties. For example, the reaction behavior of an acrylonitrile derivative towards different types of phosphorus ylides has been studied, highlighting the compound's versatility in forming new chemical entities (Abdou, Ganoub, & Shaddy, 1998).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZTNILALEOOM-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-cyclohexyl-3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B5642501.png)
![2-(2-methoxyethyl)-3-oxo-N-[(1R)-1-phenylethyl]-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5642508.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-1,5-dimethyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5642510.png)
![N-benzyl-2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)propanamide](/img/structure/B5642513.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5642529.png)
![9-[4-(1H-imidazol-1-yl)butanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642535.png)

![N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5642556.png)
![(4-{[3-(4-methylpiperazin-1-yl)propyl]amino}quinazolin-2-yl)methanol](/img/structure/B5642564.png)
![2-(2,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642584.png)
![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)

![(1S*,5R*)-N-(2-fluorobenzyl)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5642608.png)